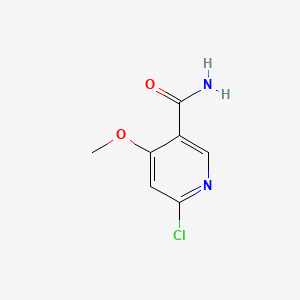

6-Chloro-4-methoxynicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-methoxynicotinamide is a heterocyclic aromatic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . It is a derivative of nicotinamide, where the chlorine atom is substituted at the 6th position and a methoxy group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxynicotinamide typically involves the chlorination and methoxylation of nicotinamide derivatives. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride to form the ester, followed by amidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-methoxynicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Aplicaciones Científicas De Investigación

6-Chloro-4-methoxynicotinamide is utilized in various scientific research applications, including:

Mecanismo De Acción

The exact mechanism of action of 6-Chloro-4-methoxynicotinamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloronicotinamide: Similar structure but lacks the methoxy group at the 4th position.

4-Methoxynicotinamide: Similar structure but lacks the chlorine atom at the 6th position.

Nicotinamide: The parent compound without any substitutions.

Uniqueness

6-Chloro-4-methoxynicotinamide is unique due to the presence of both the chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications compared to its unsubstituted counterparts .

Actividad Biológica

Introduction

6-Chloro-4-methoxynicotinamide (6-Cl-4-MNA) is a derivative of nicotinamide, notable for its potential biological activities, particularly in the modulation of hypoxia-inducible factors (HIFs). This compound has garnered attention for its therapeutic implications in conditions like anemia and ischemia due to its ability to enhance erythropoietin production. This article reviews the biological activity of 6-Cl-4-MNA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of both chlorine and methoxy groups, which influence its chemical reactivity and biological interactions. Its molecular formula is C_7H_8ClN_3O, with a molecular weight of approximately 175.61 g/mol. The structural formula can be represented as follows:

HIF Prolyl Hydroxylase Inhibition

Research indicates that 6-Cl-4-MNA acts as an inhibitor of HIF prolyl hydroxylases (PHDs), specifically PHD1, PHD2, and PHD3. These enzymes regulate the degradation of HIF-α subunits under normoxic conditions. By inhibiting these enzymes, 6-Cl-4-MNA stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis and angiogenesis, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Biological Activities

The biological activities attributed to 6-Cl-4-MNA include:

- Erythropoietin Production : Enhances endogenous production of EPO, thereby increasing red blood cell formation.

- Angiogenesis : Promotes the formation of new blood vessels, beneficial in ischemic conditions.

- Cellular Protection : Exhibits protective effects against hypoxia-induced cellular damage.

In Vitro Studies

In vitro studies have demonstrated that 6-Cl-4-MNA significantly increases EPO levels in cultured renal cells under hypoxic conditions. A study reported a dose-dependent increase in EPO secretion when renal cells were treated with varying concentrations of 6-Cl-4-MNA .

In Vivo Studies

Animal models have shown that administration of 6-Cl-4-MNA leads to increased hematocrit levels and improved oxygen delivery to tissues. For instance, a study involving mice subjected to simulated altitude hypoxia revealed that those treated with 6-Cl-4-MNA exhibited higher hematocrit and hemoglobin levels compared to controls .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Erythropoietin Production | Increased EPO levels | |

| Angiogenesis | Enhanced blood vessel formation | |

| Cellular Protection | Reduced hypoxia-induced cell death |

Case Study 1: Anemia Treatment

A clinical trial investigated the efficacy of 6-Cl-4-MNA in patients with anemia due to chronic kidney disease. Patients receiving the compound showed significant improvements in hemoglobin levels compared to those on standard therapy alone. The results suggest a potential role for 6-Cl-4-MNA in managing anemia by enhancing EPO production .

Case Study 2: Ischemic Injury

In a model of ischemic injury, administration of 6-Cl-4-MNA resulted in reduced tissue damage and improved recovery outcomes. Histological analysis indicated less necrosis and inflammation in treated animals compared to controls, highlighting its protective effects against ischemic damage .

Propiedades

IUPAC Name |

6-chloro-4-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-5-2-6(8)10-3-4(5)7(9)11/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQHCKRZHXZCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718305 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312118-17-4 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.